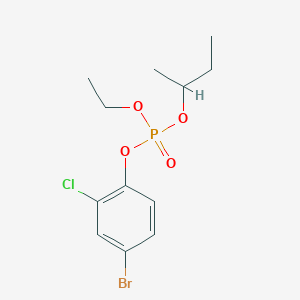
4-Bromo-2-chlorophenyl butan-2-yl ethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-chlorophenyl butan-2-yl ethyl phosphate is a chemical compound with the molecular formula C₁₂H₁₇BrClO₄P and a molecular weight of 371.59 g/mol . This compound is known for its unique structure, which includes both bromine and chlorine atoms attached to a phenyl ring, making it a subject of interest in various scientific fields.
Métodos De Preparación
The synthesis of 4-Bromo-2-chlorophenyl butan-2-yl ethyl phosphate involves several steps. One common synthetic route includes the reaction of 4-bromo-2-chlorophenol with butan-2-yl ethyl phosphate under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
4-Bromo-2-chlorophenyl butan-2-yl ethyl phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles. Common reagents and conditions used in these reactions include solvents like ethanol or acetone, and catalysts such as palladium on carbon.
Aplicaciones Científicas De Investigación
4-Bromo-2-chlorophenyl butan-2-yl ethyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-chlorophenyl butan-2-yl ethyl phosphate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets involved are subjects of ongoing research .
Comparación Con Compuestos Similares
4-Bromo-2-chlorophenyl butan-2-yl ethyl phosphate can be compared with other similar compounds, such as:
- 4-Bromo-2-chlorophenyl butan-2-yl methyl phosphate
- 4-Bromo-2-chlorophenyl butan-2-yl propyl phosphate These compounds share similar structures but differ in the alkyl group attached to the phosphate moiety. The uniqueness of this compound lies in its specific combination of bromine, chlorine, and ethyl groups, which may confer distinct chemical and biological properties .
Propiedades
Número CAS |
89997-21-7 |
|---|---|
Fórmula molecular |
C12H17BrClO4P |
Peso molecular |
371.59 g/mol |
Nombre IUPAC |
(4-bromo-2-chlorophenyl) butan-2-yl ethyl phosphate |
InChI |
InChI=1S/C12H17BrClO4P/c1-4-9(3)17-19(15,16-5-2)18-12-7-6-10(13)8-11(12)14/h6-9H,4-5H2,1-3H3 |
Clave InChI |
ISEJGEBPXZNAST-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)OP(=O)(OCC)OC1=C(C=C(C=C1)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzoic acid;[(2R,4R)-2-butyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14377980.png)
![2-Methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine](/img/structure/B14377982.png)
![2-(1,3-Benzothiazol-2-YL)-6-phenyl-3H-pyrano[2,3-C]isoquinolin-3-one](/img/structure/B14377984.png)
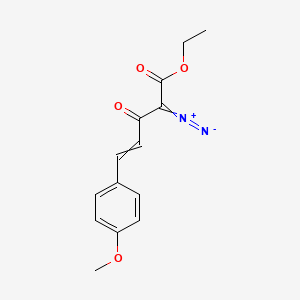

![5,5-Dimethyl-4,5-dihydropyrazolo[1,5-a]quinoline](/img/structure/B14377997.png)
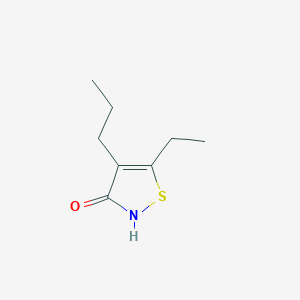
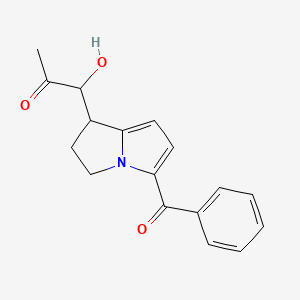
![N-[2-(4-{[10-(1H-Imidazol-1-yl)decyl]oxy}phenyl)ethyl]benzamide](/img/structure/B14378015.png)
![2,2-Dimethyl-1-oxo-3,3a,4,5-tetrahydro-2H-1lambda~5~-benzo[g]indole](/img/structure/B14378025.png)
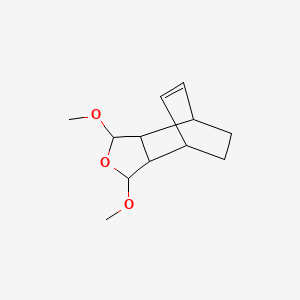
![1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]azepane](/img/structure/B14378031.png)
![N-[4-(3,4-dimethoxyphenyl)-2-oxocyclohex-3-en-1-yl]acetamide](/img/structure/B14378039.png)

